Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate
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Overview
Description
Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate is an organic compound with a complex structure that includes a hydroxyphenyl group and a dimethylpentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate typically involves the esterification of 3-hydroxyphenylacetic acid with 4,4-dimethylpentanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of 3-hydroxyphenyl-4,4-dimethylpentanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-hydroxyphenyl)propanoate
- Methyl 2-(4-hydroxyphenyl)-4,4-dimethylpentanoate
- Ethyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate
Uniqueness
Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate is unique due to its specific structural features, such as the position of the hydroxy group and the presence of the dimethylpentanoate moiety. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C14H20O3 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)9-12(13(16)17-4)10-6-5-7-11(15)8-10/h5-8,12,15H,9H2,1-4H3 |
InChI Key |
IZAPWPOPGUXKRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C1=CC(=CC=C1)O)C(=O)OC |
Origin of Product |
United States |
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